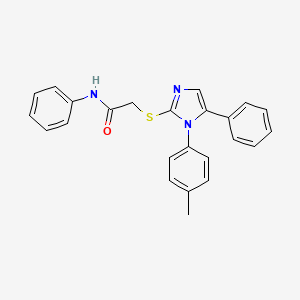

![molecular formula C11H14ClNO4S B2868194 Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate CAS No. 2112841-62-8](/img/structure/B2868194.png)

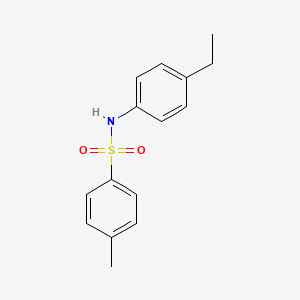

Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate is a chemical compound with the molecular weight of 291.76 . The IUPAC name for this compound is benzyl ®- (1- (chlorosulfonyl)propan-2-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3, (H,13,14)/t9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Insecticidal Applications

Research on benzoylphenylurea-S-carbamates, which share structural similarities with Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate, has shown promising insecticidal properties. These compounds exhibit excellent larvicidal activities against pests like the Oriental armyworm, aphids, and mosquitoes by combining the knockdown effects of carbamates at higher concentrations with the insect growth regulator activities of benzoylphenylureas at lower concentrations (Chen et al., 2007).

Antimicrobial Properties

Carbamate derivatives have also been explored for their antimicrobial properties. For instance, compounds derived from benzimidazole as anti-Helicobacter pylori agents demonstrated potent and selective activities against this gastric pathogen, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Enzyme Inhibition for Therapeutic Applications

Benzylsulfamide derivatives, synthesized from reactions involving chlorosulfonyl isocyanate (CSI), have been studied for their inhibition effects on carbonic anhydrase enzymes. These compounds exhibit nanomolar inhibition constants, indicating potential therapeutic applications (Göksu et al., 2014).

Agricultural Applications

In the agricultural sector, carbendazim (a benzimidazole carbamate) and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, aiming to improve the efficiency of fungal disease prevention and control while minimizing environmental and human toxicity (Campos et al., 2015).

Neurodegenerative Disease Treatment

Schiff bases related to carbazole derivatives have been synthesized and evaluated for their drug-like properties, pharmacokinetic, pharmacodynamic, and pharmacogenomic characteristics. These compounds, particularly those targeting neurodegenerative disorders like Alzheimer's disease, illustrate the potential of carbamate derivatives in developing neuropsychiatric drugs (Avram et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl carbamate, suggests that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name |

benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHFPICSMSDBCI-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)

methanone](/img/structure/B2868117.png)

![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)

![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)